molecular formula C22H19ClN2O2S2 B2551734 N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide CAS No. 866008-25-5

N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide

Cat. No.: B2551734
CAS No.: 866008-25-5
M. Wt: 442.98
InChI Key: JSTIUUIHALKMQM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H19ClN2O2S2 and its molecular weight is 442.98. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H19ClN2O2S2
  • Molecular Weight : 442.98 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound is primarily attributed to its structural features, which include a chlorobenzyl group and an isoindole moiety. These components are known to interact with various biological targets, potentially influencing cellular processes such as:

  • Enzyme Inhibition : Similar compounds have shown activity against enzymes like urease, indicating that this compound may also exhibit inhibitory effects on specific enzymes through competitive binding or allosteric modulation.

Biological Activity Overview

The compound's biological activities can be categorized based on available research:

  • Antimicrobial Activity :
    • Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, derivatives of benzothiazole have shown significant activity against various microbial strains .
  • Anticancer Potential :
    • There is emerging evidence that compounds with isoindole structures may possess anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
  • Anti-inflammatory Effects :
    • The presence of sulfur in the compound may contribute to anti-inflammatory effects, as sulfur-containing compounds are often studied for their ability to modulate inflammatory pathways.

Case Study 1: Anticancer Activity

A study investigated the effects of structurally similar isoindole derivatives on cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis in breast cancer cells, suggesting potential therapeutic applications for this compound .

Case Study 2: Antimicrobial Efficacy

Research on benzothiazole derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the sulfur moiety in enhancing the antibacterial properties of these compounds .

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
Benzothiazole DerivativeBenzothiazoleAntimicrobial, Anticancer
Isoindole DerivativeIsoindoleAnticancer, Anti-inflammatory

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[3-oxo-2-(thiophen-2-ylmethyl)-1H-isoindol-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S2/c23-16-9-7-15(8-10-16)12-24-20(26)14-29-22-19-6-2-1-5-18(19)21(27)25(22)13-17-4-3-11-28-17/h1-11,22H,12-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTIUUIHALKMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(N(C2=O)CC3=CC=CS3)SCC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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